3-(4-Fluorophenyl)-6,6-dimethyl-2-phenyl-5,7-dihydroindazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-6,6-dimethyl-2-phenyl-5,7-dihydroindazol-4-one is a synthetic organic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure with a fluorophenyl group and a tetrahydroindazole core, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-6,6-dimethyl-2-phenyl-5,7-dihydroindazol-4-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction efficiency and scalability. The use of catalysts and solvents that are environmentally benign and cost-effective is also a key consideration in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-6,6-dimethyl-2-phenyl-5,7-dihydroindazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the indazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-6,6-dimethyl-2-phenyl-5,7-dihydroindazol-4-one involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: These compounds share a similar indazole core and exhibit diverse biological activities.
Pyrazole derivatives: Another class of nitrogen-containing heterocycles with significant biological and chemical properties.
Benzimidazole derivatives: Known for their therapeutic potential and structural similarity to indazole compounds.
Uniqueness
3-(4-Fluorophenyl)-6,6-dimethyl-2-phenyl-5,7-dihydroindazol-4-one is unique due to its specific substitution pattern and the presence of a fluorophenyl group, which can enhance its biological activity and stability. This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
3-(4-fluorophenyl)-6,6-dimethyl-2-phenyl-5,7-dihydroindazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O/c1-21(2)12-17-19(18(25)13-21)20(14-8-10-15(22)11-9-14)24(23-17)16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVLZECRJDYILN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NN(C(=C2C(=O)C1)C3=CC=C(C=C3)F)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.